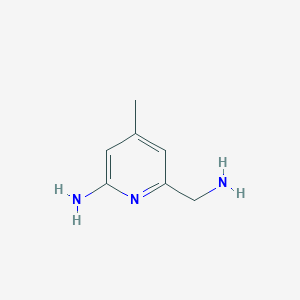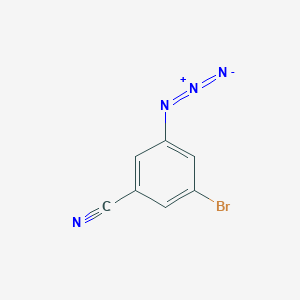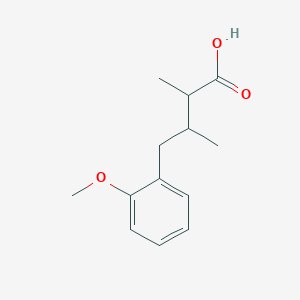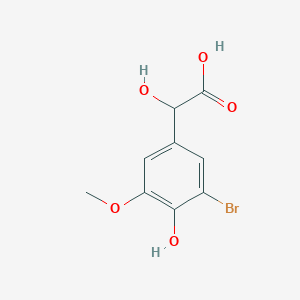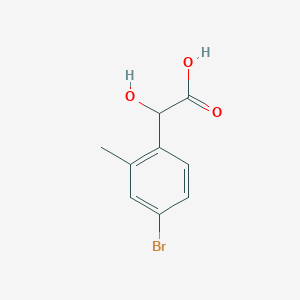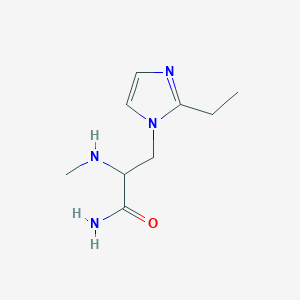
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound featuring an imidazole ring substituted with an ethyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Ethyl Group: The imidazole ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Attachment of the Propanamide Moiety: The final step involves the reaction of the ethyl-substituted imidazole with 2-bromo-2-methylpropionamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the amide group, potentially yielding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Products include ethyl imidazole carboxylic acid or aldehyde derivatives.
Reduction: Products include ethyl imidazole alcohols or amines.
Substitution: Products include various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which mimics the histidine residue found in many proteins.
Medicine
Medically, the compound shows potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases. Its structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. The amide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1h-imidazole: Lacks the propanamide moiety, making it less versatile in biological applications.
1-Methyl-2-ethylimidazole: Similar structure but different substitution pattern, affecting its reactivity and binding properties.
3-(1H-Imidazol-1-yl)-2-(methylamino)propanamide: Similar but without the ethyl group, which may alter its chemical and biological properties.
Uniqueness
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in drug design and materials science, where such balance is crucial for activity and stability.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(2-ethylimidazol-1-yl)-2-(methylamino)propanamide |
InChI |
InChI=1S/C9H16N4O/c1-3-8-12-4-5-13(8)6-7(11-2)9(10)14/h4-5,7,11H,3,6H2,1-2H3,(H2,10,14) |
InChI Key |
NVENGUDXZIXVDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC(C(=O)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


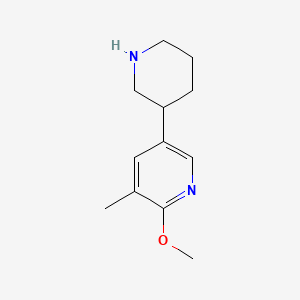
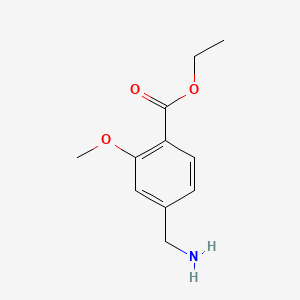
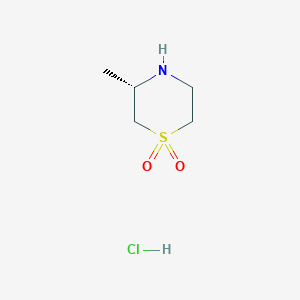

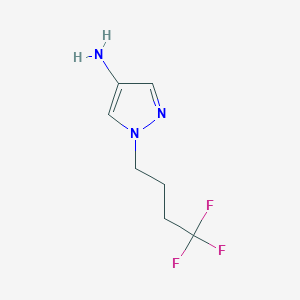
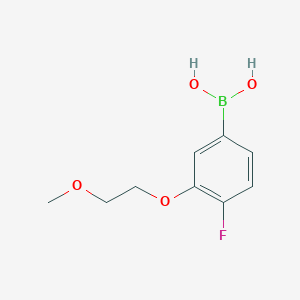
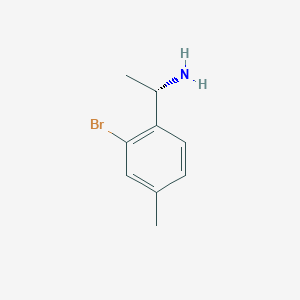
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)

